(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Description
The compound (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide (CAS: 1025276-57-6) is an α,β-unsaturated enamide derivative featuring a 4-chloro-3-nitrophenyl group conjugated to a tryptamine moiety (N-[2-(1H-indol-3-yl)ethyl]) via an acrylamide linkage. Its molecular formula is C₁₉H₁₆ClN₃O₃ (MW: 369.80 g/mol) . The indole ethyl group may facilitate interactions with serotonin receptors or other biological targets .
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-16-7-5-13(11-18(16)23(25)26)6-8-19(24)21-10-9-14-12-22-17-4-2-1-3-15(14)17/h1-8,11-12,22H,9-10H2,(H,21,24)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMLCMHYQXWUGZ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves the nitration of 4-chlorobenzene to produce 4-chloro-3-nitrobenzene.
Preparation of the indole derivative: The indole moiety is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling reaction: The final step involves coupling the nitrophenyl intermediate with the indole derivative through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF
Condensation: Aldehydes or ketones, acid or base catalysts
Major Products Formed
Reduction: Formation of the corresponding amino derivative
Substitution: Formation of substituted derivatives with various functional groups
Condensation: Formation of imines or enamines
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its aromatic and nitro functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-benzamide Derivatives
describes a series of benzamide derivatives with varying aryl substituents (Table 1). These compounds share the tryptamine moiety but differ in the aromatic group attached via a non-conjugated amide bond.
Key Findings :
- Lipophilicity and Bioactivity : Derivatives with electron-withdrawing groups (e.g., 4-chloro in Compound 17 ) exhibit higher melting points (~150°C) compared to electron-donating substituents (e.g., 4-methoxy in Compound 16 , MP: 132–134°C) .
Table 1 : Comparison of Benzamide Analogs
| Compound | Substituent | Melting Point (°C) |
|---|---|---|
| 15 (4-methyl) | -CH₃ | 126.8–128.2 |
| 16 (4-methoxy) | -OCH₃ | 132.8–134.3 |
| 17 (4-chloro) | -Cl | 150.6–152.0 |
| 18 (3,4-dichloro) | -Cl, -Cl | 112.4–113.9 |
| 19 (2-naphthoyl) | Naphthyl | 193.2–195.0 |
Chlorinated Cinnamanilides
evaluates 4-chloro- and 3,4-dichlorocinnamanilides, which share the α,β-unsaturated system but differ in the anilide substituents.
Key Findings :
- Antimicrobial Activity: Dichloro derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide) show broader antibacterial efficacy against Staphylococcus aureus and Mycobacterium tuberculosis compared to mono-chloro analogs. Enhanced activity correlates with increased lipophilicity and electron-withdrawing effects .
- Cytotoxicity : Dichloro derivatives with trifluoromethyl/trifluoromethoxy groups exhibit low cytotoxicity in mammalian cells, suggesting a favorable therapeutic index .
However, nitro groups may increase metabolic instability compared to halogens.
Enamide Derivatives with Nitro Substituents
and highlight enamide analogs with nitro or mixed substituents:
Key Structural Differences :
- The target compound’s indole ethyl group may enhance binding to neurological targets (e.g., serotonin receptors) compared to simpler aryl ethyl groups .
Biological Activity
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, a synthetic organic compound, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties. This compound features an indole moiety known for its biological significance and a nitrophenyl group that may enhance its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide. Its molecular formula is , and it has a molecular weight of 373.80 g/mol. The structure incorporates an indole ring, which is often linked to various biological activities, including anti-cancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to various biological targets, potentially inhibiting their activities, while the nitrophenyl group may enhance binding affinity due to its electron-withdrawing properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC as low as 0.98 μg/mL .
- Inhibition of Biofilm Formation : It was reported to inhibit biofilm formation in S. aureus, suggesting its potential in treating chronic infections where biofilms are prevalent .
Anticancer Properties
The compound's anticancer potential has been explored in several studies:
- Cytotoxicity : In vitro tests revealed that it exhibits cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the micromolar range against A549 lung cancer cells .
- Mechanisms : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest, although specific pathways require further elucidation.
Other Biological Activities
The compound also shows promise in other areas:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of both the nitro and chloro groups suggests potential for enzyme interaction.
- Receptor Binding : The indole structure is known for its ability to interact with serotonin receptors, which could imply neuropharmacological applications.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
